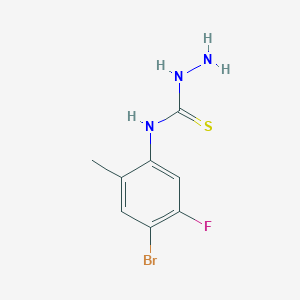
4-(4-Bromo-5-fluoro-2-methylphenyl)-thiosemicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromo-5-fluoro-2-methylphenyl)-thiosemicarbazide is a chemical compound characterized by the presence of bromine, fluorine, and a thiosemicarbazide group attached to a methylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-5-fluoro-2-methylphenyl)-thiosemicarbazide typically involves the reaction of 4-bromo-5-fluoro-2-methylphenyl hydrazine with carbon disulfide and an appropriate amine. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts depending on the specific reaction pathway
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromo-5-fluoro-2-methylphenyl)-thiosemicarbazide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones
Reduction: Reduction of the thiosemicarbazide group to form corresponding amines
Substitution: Halogen substitution reactions, particularly involving the bromine and fluorine atoms
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Nucleophilic reagents such as sodium azide or potassium cyanide in polar aprotic solvents
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Corresponding amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-(4-Bromo-5-fluoro-2-methylphenyl)-thiosemicarbazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Potential use in the study of enzyme inhibition and protein interactions
Medicine: Investigated for its potential as an antimicrobial or anticancer agent
Industry: Utilized in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 4-(4-Bromo-5-fluoro-2-methylphenyl)-thiosemicarbazide involves its interaction with molecular targets such as enzymes or receptors. The thiosemicarbazide group can form strong interactions with metal ions or active sites of enzymes, leading to inhibition or modulation of their activity. The bromine and fluorine atoms may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-5-fluoro-2-methylphenyl hydrazine
- 4-Bromo-5-fluoro-2-methylphenyl methyl ether
- 4-Bromo-5-fluoro-2-methylbenzonitrile
Uniqueness
4-(4-Bromo-5-fluoro-2-methylphenyl)-thiosemicarbazide is unique due to the presence of the thiosemicarbazide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C8H9BrFN3S |
|---|---|
Poids moléculaire |
278.15 g/mol |
Nom IUPAC |
1-amino-3-(4-bromo-5-fluoro-2-methylphenyl)thiourea |
InChI |
InChI=1S/C8H9BrFN3S/c1-4-2-5(9)6(10)3-7(4)12-8(14)13-11/h2-3H,11H2,1H3,(H2,12,13,14) |
Clé InChI |
SRWIWXWHJIUIAE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1NC(=S)NN)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















